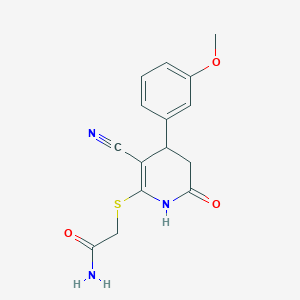

2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Description

2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide (CAS: 342594-57-4) is a tetrahydropyridine derivative featuring a cyano group at position 3, a 3-methoxyphenyl substituent at position 4, and a thioacetamide moiety at position 2. Its molecular formula is C₁₅H₁₅N₃O₃S, with a molar mass of 317.36 g/mol. Predicted physicochemical properties include a density of 1.37±0.1 g/cm³, boiling point of 624.5±55.0 °C, and pKa of 11.22±0.70, indicating moderate polarity and basicity .

Properties

IUPAC Name |

2-[[5-cyano-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-21-10-4-2-3-9(5-10)11-6-14(20)18-15(12(11)7-16)22-8-13(17)19/h2-5,11H,6,8H2,1H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVFRINNCTUOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment.

Mode of Action

These inhibitors typically bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2. This results in the interruption of the cell cycle and can lead to apoptosis, or programmed cell death.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This prevents DNA replication, a critical step in cell division. By blocking this process, the compound can effectively halt the proliferation of cancer cells.

Result of Action

The primary result of the action of this compound, like other CDK2 inhibitors, is the inhibition of cell division. This can lead to the death of rapidly dividing cells, such as cancer cells. Additionally, it may induce apoptosis, leading to the programmed death of these cells.

Biological Activity

2-((3-Cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

- A cyano group

- A methoxyphenyl group

- A tetrahydropyridinyl moiety

This structural complexity contributes to its diverse reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O4S |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | 2-{[3-cyano-4-(3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetamide |

Synthesis

The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions such as:

- Neat Methods : Stirring reactants at room temperature without solvents.

- Steam Bath : Heating at 70°C for several hours.

- Fusion Method : Conducting the reaction at elevated temperatures without solvents.

These methods ensure the formation of the desired product with varying yields depending on the conditions used.

Anticancer Properties

Recent studies have evaluated the cytotoxic activity of similar compounds against various cancer cell lines. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against HeLa and MCF-7 cell lines. The IC50 values for these compounds ranged from 29 μM to 73 μM, indicating their potential as anticancer agents .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.

- Cell Cycle Interference : Inducing apoptosis in cancer cells through interference with cell cycle regulation.

Further research is required to elucidate the precise molecular targets and pathways involved in its biological activity.

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related compounds on HeLa cells using MTT assays. Compounds exhibiting similar structural features were noted to have enhanced lipophilicity and improved interaction with biological targets .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related tetrahydropyridine derivatives demonstrated that modifications in the methoxy and cyano groups significantly influenced biological activity. This highlights the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are summarized below:

Structural and Functional Group Variations

Physicochemical Properties

- Polarity : The target compound’s 3-methoxyphenyl group enhances electron density compared to electron-withdrawing groups (e.g., bromo in Compound 25 or chloro in Compound 2 ).

- Solubility : Necrostatin-34’s solubility in DMSO (10 mM) suggests utility in biological assays, while the target compound’s predicted density (1.37 g/cm³) implies moderate crystallinity .

Key Contrasts and Insights

- Electron-Donating vs. Withdrawing Groups : The target’s methoxy group contrasts with halogens (e.g., bromo in Compounds 25–27 ), which may alter metabolic stability or binding affinity.

- Applications : While Necrostatin-34 has defined kinase inhibition, the target compound’s applications remain speculative, highlighting the need for targeted assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.